molecular formula C18H24FNO4 B2892527 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 1779126-77-0

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid

Cat. No.: B2892527
CAS No.: 1779126-77-0
M. Wt: 337.391
InChI Key: PUKICSKZFDPBBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached to the piperidine ring through a substitution reaction.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid involves its role as a linker in PROTAC® molecules. These molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions that facilitate the formation of the ternary complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable component in the design of PROTAC® molecules.

Biological Activity

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid, also known by its CAS number 1779126-77-0, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

The molecular formula of this compound is C18H24FNO4, with a molecular weight of 337.39 g/mol. The structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H24FNO4
Molecular Weight337.39 g/mol
CAS Number1779126-77-0
Synonyms4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(2-fluorophenyl)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activity as antagonists or inhibitors in several pathways, including those involved in pain modulation and inflammation.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound. For instance, it has been investigated for its potential role in modulating pain pathways through inhibition of certain receptors or enzymes involved in nociception.

Case Study: Pain Modulation

In a study examining the analgesic properties of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant reductions in pain response in animal models. The study highlighted the compound's ability to interact with opioid receptors and modulate pain perception effectively.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant reduction in pain
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePotential protective effects on neurons

Toxicological Profile

The safety and toxicological profile of this compound remains under investigation. Preliminary data suggest that it does not exhibit acute toxicity at standard doses; however, comprehensive studies are necessary to fully understand its long-term effects and potential side effects.

Table 3: Toxicological Data Summary

Toxicity ParameterResult
Acute ToxicityNot classified
Skin IrritationNot available
Eye IrritationNot available

Properties

IUPAC Name

2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKICSKZFDPBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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